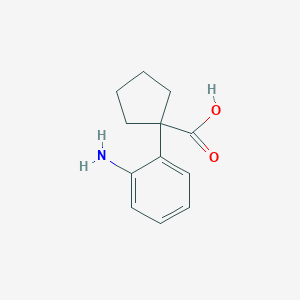![molecular formula C10H20N2O2 B1531338 2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one CAS No. 1339690-35-5](/img/structure/B1531338.png)
2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one
説明
2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an amino group (-NH2) attached to the alpha-carbon of a propanone structure, which is further substituted with a methoxymethyl group on the piperidine ring.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 4-(methoxymethyl)piperidine with an appropriate ketone, such as acetone, in the presence of a reducing agent like sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on a piperidine derivative with a methoxymethyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reductive amination or nucleophilic substitution reactions. These processes are typically optimized for high yield and purity, often involving continuous flow reactors or batch reactors under controlled conditions.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-nitro-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one.
Reduction: The carbonyl group can be reduced to form an alcohol, resulting in 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-ol.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Alcohols
Substitution: Various substituted piperidines
科学的研究の応用
2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand the role of piperidine derivatives in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with molecular targets and pathways. The amino group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The methoxymethyl group can influence the compound's lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
2-Amino-1-(4-methylpiperidin-1-yl)propan-1-one: Similar structure but lacks the methoxymethyl group.
2-Amino-1-(4-ethoxymethylpiperidin-1-yl)propan-1-one: Similar structure but with an ethoxymethyl group instead of methoxymethyl.
Uniqueness: 2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new chemical entities and therapeutic agents.
特性
IUPAC Name |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZMJTDZPYRBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1531255.png)


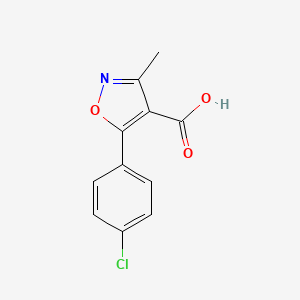
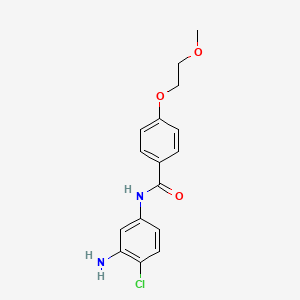

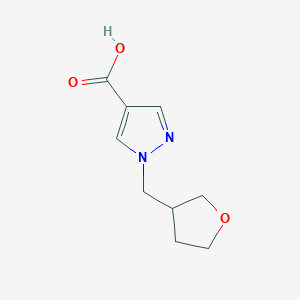
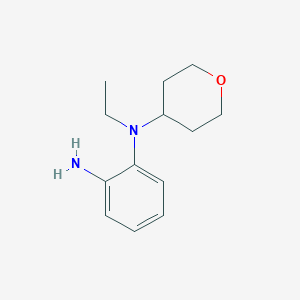
![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)

